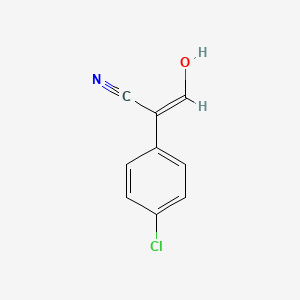
2-(4-chlorophenyl)-3-hydroxyacrylonitrile
Overview
Description
2-(4-chlorophenyl)-3-hydroxyacrylonitrile (CPHAN) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CPHAN is a nitrile derivative that contains a hydroxyacrylonitrile moiety and a chlorophenyl group. It is a white to pale yellow crystalline solid with a molecular weight of 203.64 g/mol. CPHAN has been synthesized using various methods, and its properties and applications have been extensively studied.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-3-hydroxyacrylonitrile is not fully understood. However, it is believed that 2-(4-chlorophenyl)-3-hydroxyacrylonitrile exerts its biological activity by inhibiting the activity of enzymes involved in various cellular processes. 2-(4-chlorophenyl)-3-hydroxyacrylonitrile has been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair. 2-(4-chlorophenyl)-3-hydroxyacrylonitrile has also been shown to inhibit the activity of acetylcholinesterase, which is involved in neurotransmission.
Biochemical and Physiological Effects:
2-(4-chlorophenyl)-3-hydroxyacrylonitrile has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2-(4-chlorophenyl)-3-hydroxyacrylonitrile inhibits the growth of cancer cells and induces apoptosis. 2-(4-chlorophenyl)-3-hydroxyacrylonitrile has also been shown to possess antifungal and antibacterial properties. In vivo studies have shown that 2-(4-chlorophenyl)-3-hydroxyacrylonitrile has a low toxicity profile and does not cause significant adverse effects.
Advantages and Limitations for Lab Experiments
2-(4-chlorophenyl)-3-hydroxyacrylonitrile has several advantages and limitations for lab experiments. The advantages of 2-(4-chlorophenyl)-3-hydroxyacrylonitrile include its high purity, low toxicity, and potential applications in various fields. The limitations of 2-(4-chlorophenyl)-3-hydroxyacrylonitrile include its limited solubility in water and its instability under certain conditions.
Future Directions
There are several future directions for the study of 2-(4-chlorophenyl)-3-hydroxyacrylonitrile. One future direction is to investigate the potential applications of 2-(4-chlorophenyl)-3-hydroxyacrylonitrile in drug discovery and development. Another future direction is to study the mechanism of action of 2-(4-chlorophenyl)-3-hydroxyacrylonitrile in more detail. Additionally, future studies could focus on optimizing the synthesis method of 2-(4-chlorophenyl)-3-hydroxyacrylonitrile and improving its solubility and stability. Overall, 2-(4-chlorophenyl)-3-hydroxyacrylonitrile has significant potential for various applications, and further research is needed to fully understand its properties and applications.
Scientific Research Applications
2-(4-chlorophenyl)-3-hydroxyacrylonitrile has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 2-(4-chlorophenyl)-3-hydroxyacrylonitrile has been investigated for its anticancer, antifungal, and antibacterial activities. 2-(4-chlorophenyl)-3-hydroxyacrylonitrile has been shown to inhibit the growth of cancer cells and to possess antifungal and antibacterial properties.
properties
IUPAC Name |
(Z)-2-(4-chlorophenyl)-3-hydroxyprop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-9-3-1-7(2-4-9)8(5-11)6-12/h1-4,6,12H/b8-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDIJLSOPGGNYKA-SOFGYWHQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=CO)C#N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C(=C/O)/C#N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-2-(4-chlorophenyl)-3-hydroxyprop-2-enenitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



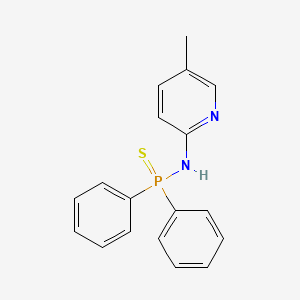
![3-cyano-2-(3,4-dimethoxyphenyl)-1-(3-methoxybenzoyl)-7-methyl-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoline-3-carboxamide](/img/structure/B4330713.png)


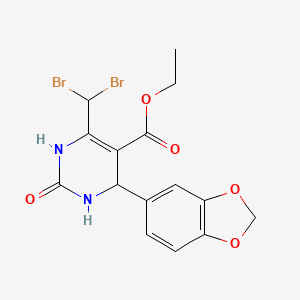
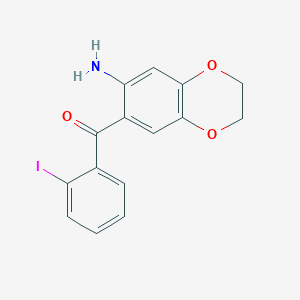
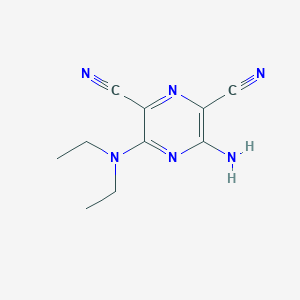
![2,2'-[cyclohexane-1,2-diylbis(nitrilomethylylidene)]bis(4,6-di-tert-butylphenol)](/img/structure/B4330751.png)



![6-(2-furylmethyl)-1-methyl-4-(3-nitrophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B4330810.png)
![7-(1-adamantyl)-8-(3,4-dimethylphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4330815.png)
![7-(1-adamantyl)-1,3-dimethyl[1,3]oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B4330819.png)